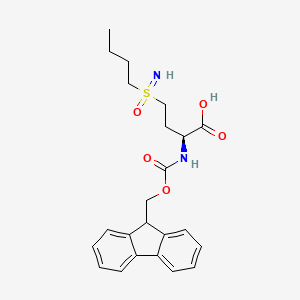

Fmoc-l-buthioninesulfoximine

Description

BSO is a sulfoximine derivative known for its role as a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione biosynthesis . Its molecular formula is C₈H₁₈N₂O₃S, with a molecular weight of approximately 222.31 g/mol (calculated from empirical data) . BSO is widely used in research to deplete intracellular glutathione, enabling studies on oxidative stress and chemotherapeutic resistance .

Safety protocols for BSO emphasize avoiding skin/eye contact, ensuring ventilation, and using personal protective equipment (PPE) during handling .

Properties

Molecular Formula |

C23H28N2O5S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S)-4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)/t21-,31?/m0/s1 |

InChI Key |

CXROORFJJGVDFQ-FEAGIOCNSA-N |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-buthioninesulfoximine typically involves the protection of the amino group of l-buthionine sulfoximine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process is carried out under specific reaction conditions to ensure the stability and purity of the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the protection reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-l-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Scientific Research Applications

Fmoc-l-buthioninesulfoximine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in studies involving enzyme inhibition and protein modification . In medicine, this compound is investigated for its potential role in cancer therapy due to its ability to sensitize cancer cells to chemotherapeutic agents . Additionally, it is used in the industry for the development of novel drug delivery systems and materials .

Mechanism of Action

The mechanism of action of Fmoc-l-buthioninesulfoximine involves the inhibition of γ-glutamylcysteine synthetase, leading to a decrease in glutathione levels within cells . This inhibition results in increased oxidative stress and apoptosis in cancer cells, making it a potential adjuvant in cancer therapy . The molecular targets and pathways involved include the glutathione biosynthesis pathway and the regulation of reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

L-Methionine Sulfoximine

L-Methionine sulfoximine (MSO), another sulfoximine, shares structural similarities with BSO but differs in biological targets. MSO inhibits glutamine synthetase instead of γ-GCS, disrupting nitrogen metabolism .

| Parameter | L-Buthionine-(S,R)-sulfoximine (BSO) | L-Methionine Sulfoximine (MSO) |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂O₃S | C₅H₁₂N₂O₃S |

| Molecular Weight | 222.31 g/mol | 180.22 g/mol |

| CAS Number | 5072-26-4 | 15985-39-4 |

| Primary Target | γ-Glutamylcysteine synthetase | Glutamine synthetase |

| Research Application | Glutathione depletion studies | Neurotoxicity models |

MSO’s smaller molecular size (C₅ backbone vs. BSO’s C₈) reduces its utility in glutathione-related studies but enhances specificity for glutamine metabolism pathways .

Comparison with Fmoc-Protected Amino Acids

Fmoc-L-Bip-OH

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine (Fmoc-L-Bip-OH) is an Fmoc-protected amino acid used in peptide synthesis. Unlike BSO, it lacks sulfoximine functionality but features a biphenylalanine side chain.

Fmoc-L-Bip-OH’s bulkier structure and aromatic side chain make it ideal for constructing hydrophobic peptide regions, contrasting with BSO’s enzyme-inhibitory role .

Fmoc-L-Methionine Sulfoxide

Fmoc-L-methionine sulfoxide (CAS 76265-70-8) is an oxidized methionine derivative with an Fmoc group. Unlike sulfoximines, its sulfur is oxidized to a sulfoxide (S=O) rather than a sulfoximine (S=NH).

Fmoc-L-methionine sulfoxide is critical in analyzing methionine oxidation in peptides, whereas BSO’s sulfoximine group directly interferes with enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.